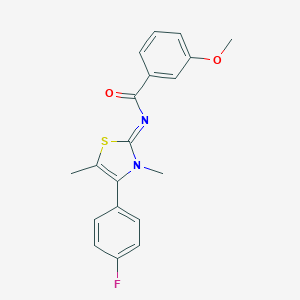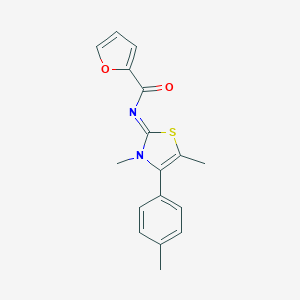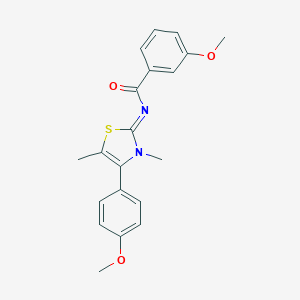![molecular formula C22H25BrN4O2S B305315 N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305315.png)
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its unique chemical properties and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it has been reported to exert its biological activity by inhibiting various biological targets such as kinases, proteases, and enzymes. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins and has been implicated in various diseases such as cancer and arthritis.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines such as A549, HCT116, and MCF7. Additionally, this compound has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus. Furthermore, this compound has been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. Additionally, this compound exhibits significant activity against various biological targets and has potential applications in the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One of the directions is to explore its potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its biological targets. Furthermore, research is needed to improve the solubility of this compound in water, which can increase its potential applications in various experiments.
合成法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been reported in various scientific literature. One of the methods involves the reaction of 2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid with 4-bromo-2,6-dimethylaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to give the desired compound. Another method involves the reaction of 2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid with 4-bromo-2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine to give the desired compound.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively researched for its potential applications in the field of drug discovery. This compound has been shown to exhibit significant activity against various biological targets such as kinases, proteases, and enzymes. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, this compound has been shown to have potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections.
特性
製品名 |
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
|---|---|
分子式 |
C22H25BrN4O2S |
分子量 |
489.4 g/mol |
IUPAC名 |
N-(4-bromo-2,6-dimethylphenyl)-2-[[4-ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25BrN4O2S/c1-5-27-19(12-29-18-8-6-7-14(2)9-18)25-26-22(27)30-13-20(28)24-21-15(3)10-17(23)11-16(21)4/h6-11H,5,12-13H2,1-4H3,(H,24,28) |
InChIキー |
XMANLSYURSUPJE-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC(=C3)C |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)





![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)


